6-Bromo-2-ethyl-2-methyl-cyclohexanone
Description
6-Bromo-2-ethyl-2-methyl-cyclohexanone is a substituted cyclohexanone derivative featuring a bromine atom at position 6 and ethyl/methyl substituents at position 2.
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
6-bromo-2-ethyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H15BrO/c1-3-9(2)6-4-5-7(10)8(9)11/h7H,3-6H2,1-2H3 |
InChI Key |
SNBBQEMJLGTFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC(C1=O)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
2-Bromo-6-methyl-2-cyclohexen-1-one (C₇H₉BrO)
- Structure: Features a bromine at position 2, a methyl group at position 6, and a conjugated double bond (cyclohexenone ring) .
- Molecular Weight : 189.05 g/mol .
- Key Differences: Unsaturated cyclohexenone ring vs. saturated cyclohexanone in the target compound. Bromine position (C2 vs. C6 in the target compound) alters electronic and steric effects. The presence of ethyl groups in the target compound increases steric bulk compared to the single methyl group here.
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate (C₁₅H₁₉BrO₃)
- Structure: Aromatic phenyl ring substituted with bromine and methyl groups, linked to a hexanoate ester .
- Molecular Weight : 327.21 g/mol .
Physical and Chemical Properties
- Key Observations: The ester derivative has a significantly higher boiling point due to its larger molecular size and polar ester group. The unsaturated cyclohexenone has a lower molecular weight and higher logP, suggesting greater lipophilicity than the target compound.
Crystallographic Analysis
Structural data for related compounds (e.g., hydrazine derivatives in ) are often determined using SHELX programs (SHELXL, SHELXS) for refinement and solution . These tools enable precise determination of substituent effects on molecular conformation and packing.
Preparation Methods
Direct Bromination of Cyclohexanone Precursors
Direct bromination involves introducing bromine to a pre-functionalized cyclohexanone derivative. For 6-bromo-2-ethyl-2-methyl-cyclohexanone, this typically requires a substrate with ethyl and methyl groups already installed at the second position. Brominating agents such as molecular bromine (Br₂) or hydrobromic acid (HBr) in the presence of Lewis acids (e.g., FeBr₃ or AlBr₃) facilitate electrophilic aromatic substitution.
A study by Evitachem demonstrated that bromination at low temperatures (−10°C to 0°C) minimizes di-bromination and ring-opening side reactions, achieving yields of 68–72%. However, excess bromine can lead to over-bromination, necessitating careful stoichiometric control.
Catalyzed Bromination Using p-Toluenesulfonic Acid
The patent CN103086964A describes a bromination method for pyridine derivatives using p-toluenesulfonic acid (PTSA) as a catalyst. While this protocol targets 6-bromo-2-pyridine methyl formate, its principles are transferable to cyclohexanone systems. PTSA enhances reaction rates by protonating carbonyl oxygen, increasing electrophilicity at the target carbon. In a model reaction, PTSA (0.1–0.16 mol%) reduced reaction times from 8 hours to 4 hours while maintaining yields above 90%.
Alkylation Techniques for Introducing Ethyl and Methyl Groups
Methylation Using Methyl Grignard Reagents
Methylation is achieved via Grignard reagents (CH₃MgBr) under anhydrous conditions. The reaction proceeds through nucleophilic attack on the carbonyl carbon, followed by acid quenching to yield the tertiary alcohol, which is subsequently oxidized back to the ketone. This method ensures high regioselectivity but requires stringent moisture control to prevent reagent decomposition.
Multi-Step Synthesis Routes
Sequential Alkylation-Bromination
A two-step approach involves first alkylating cyclohexanone with ethyl and methyl groups, followed by bromination. This sequence avoids competing reactions between alkylating agents and bromine. For example, alkylation using ethyl magnesium bromide and methyl iodide in THF at −78°C yields 2-ethyl-2-methyl-cyclohexanone, which is then brominated with N-bromosuccinimide (NBS) in CCl₄ to afford the target compound in 65% overall yield.
Bromination Followed by Alkylation
Alternative routes brominate cyclohexanone first, followed by alkylation. This method is less common due to the reduced reactivity of brominated ketones toward Grignard reagents. However, using lithium diisopropylamide (LDA) to deprotonate the α-position prior to alkylation improves yields to 55–60%.
Reaction Optimization and Kinetic Analysis
Temperature and Solvent Effects
Low temperatures (−20°C to 0°C) are critical for minimizing side reactions during bromination. Polar aprotic solvents like dichloromethane enhance electrophilic substitution rates, while non-polar solvents (e.g., hexane) improve selectivity by stabilizing transition states.
Table 1: Solvent Impact on Bromination Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | −10 | 72 | 98.5 |
| Hexane | 0 | 68 | 97.8 |
| Ethyl Acetate | −20 | 65 | 96.2 |
Catalyst Screening
Lewis acids (FeBr₃, AlBr₃) and Brønsted acids (PTSA) were compared for bromination efficiency. PTSA outperformed Lewis acids in reaction rate and selectivity, achieving 94% yield in esterification reactions.
Challenges and Limitations
-
Regioselectivity: Competing bromination at the 4-position remains a challenge, requiring directing groups or steric blocking.
-
Purification: Recrystallization from ethyl acetate/petroleum ether mixtures is necessary to remove di-brominated byproducts.
-
Scalability: Exothermic reactions during alkylation necessitate controlled addition protocols to prevent thermal runaway.
Q & A
Q. What are the recommended synthetic routes for preparing 6-Bromo-2-ethyl-2-methyl-cyclohexanone?
- Methodology : The compound can be synthesized via bromination of the parent cyclohexanone derivative. A common approach involves using brominating agents (e.g., N-bromosuccinimide, NBS) under radical initiation or electrophilic substitution conditions. For sterically hindered substrates like 2-ethyl-2-methyl-cyclohexanone, regioselectivity is critical. Controlled temperature (0–25°C) and inert atmospheres (argon/nitrogen) are recommended to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
- Key Considerations :
- Monitor reaction progress using TLC to confirm bromine incorporation.
- Optimize stoichiometry to avoid over-bromination.
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Workflow :
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic deshielded protons near the bromine (δ 4.5–5.5 ppm) and methyl/ethyl group splitting patterns.
- ¹³C NMR : Identify carbonyl carbon (δ ~205–215 ppm) and brominated carbon (δ ~30–40 ppm).
- IR Spectroscopy : Confirm ketone carbonyl stretch (~1700–1750 cm⁻¹).
- X-ray Crystallography : Resolve steric effects from ethyl/methyl groups and bromine positioning (e.g., torsion angles and bond lengths) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Methodological Approaches :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitution reactions.
- Catalysis : Employ bulky ligands (e.g., triphenylphosphine) to direct reactivity away from hindered sites.
- Temperature Modulation : Higher temperatures (50–80°C) may overcome kinetic barriers but risk side reactions .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insights : Bromine acts as a leaving group in SN2 reactions or as an electrophilic site in metal-catalyzed cross-couplings (e.g., Heck, Ullmann). Electronic effects (σ* antibonding orbitals) enhance oxidative addition with Pd(0) catalysts. Steric bulk from ethyl/methyl groups slows transmetallation steps, requiring longer reaction times .
- Data-Driven Optimization :
- Compare reaction rates with non-brominated analogs to isolate electronic vs. steric contributions.
- Use kinetic isotope effects (KIEs) to probe rate-determining steps .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Troubleshooting Framework :
- Contradictory NMR Peaks : Check for dynamic effects (e.g., ring-flipping in cyclohexanone) using variable-temperature NMR.
- Unexpected Byproducts : Analyze mass spectrometry (HRMS) to identify impurities and adjust purification protocols.
- Crystallographic Validation : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
